![molecular formula C7H10O2 B2521557 Bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 64725-77-5](/img/structure/B2521557.png)

Bicyclo[2.1.1]hexane-1-carboxylic acid

概要

説明

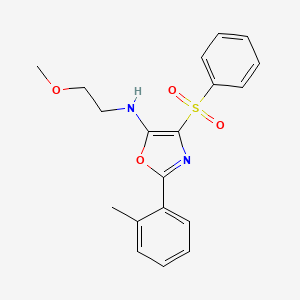

Bicyclo[2.1.1]hexane-1-carboxylic acid is a saturated bicyclic structure that has been incorporated in newly developed bio-active compounds . It has a CAS Number of 64725-77-5 and a molecular weight of 126.16 . It is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexane-1-carboxylic acid is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is efficient and modular, leading to new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis

The absolute configuration of the 1,5-disubstituted bicyclo[2.1.1]hexane core determines the overall shape and molecular architecture of a specific drug analogue . This inherent tridimensionality and chirality enable a different interaction of the two enantiomers in biological complex systems .Chemical Reactions Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Its physical form can be solid, semi-solid, or liquid . Unfortunately, the boiling point, melting point, and density are not available .

科学的研究の応用

Medicinal Chemistry and Drug Design

Bicyclo[2.1.1]hexane-1-carboxylic acid serves as a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure. Researchers have exploited this compound for designing bioactive molecules with improved properties. Some notable applications include:

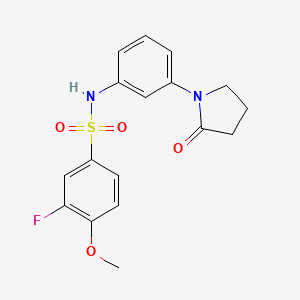

Bioisosteres: Bicyclo[2.1.1]hexane-1-carboxylic acid can act as a saturated bioisostere of the ortho-substituted benzene ring. Incorporating it into fungicides like boscalid, bixafen, and fluxapyroxad has led to patent-free analogs with high antifungal activity .

Lead Optimization: Medicinal chemists favor sp3-rich and strained bicyclic scaffolds as bio-isosteres. The intrinsic properties of Bicyclo[2.1.1]hexane-1-carboxylic acid play a fundamental role in modulating solubility, activity, and conformational restriction of drug candidates .

Diverse Exit Vectors: Researchers are exploring novel atom and exit-vector arrangements for Bicyclo[2.1.1]hexane systems. Efficient synthetic routes allow access to a diverse range of exit vectors, expanding the toolbox of available bicyclic structures .

Rigidified Cyclopentanes: 2,5-Disubstituted Bicyclo[2.1.1]hexanes can serve as rigidified cis- or trans-1,3-disubstituted cyclopentanes, common motifs in drug molecules. Scalable synthesis methods using C–H functionalization logic and cycloaddition reactions have been developed .

Chemical Biology and Functionalization

Bicyclo[2.1.1]hexane-1-carboxylic acid finds applications beyond drug design:

Safety and Hazards

The safety information for Bicyclo[2.1.1]hexane-1-carboxylic acid includes several hazard statements: H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

将来の方向性

The future directions for Bicyclo[2.1.1]hexane-1-carboxylic acid involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . This is due to the scarcity of methods that enable the preparation of the required compounds . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

作用機序

Target of Action

It is known that this compound is being investigated for its potential use in pharmaceutical drug design .

Mode of Action

The exact mode of action of Bicyclo[21It is known that this compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis . This process allows for the efficient construction of two vicinal quaternary carbon centers .

Biochemical Pathways

It is known that this compound is being explored as a bioisostere for ortho- and meta-substituted benzenes .

Result of Action

It is known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It is known that this compound is stable under normal shipping temperatures .

特性

IUPAC Name |

bicyclo[2.1.1]hexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABUWSTCXPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901484 | |

| Record name | NoName_607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64725-77-5 | |

| Record name | bicyclo[2.1.1]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)